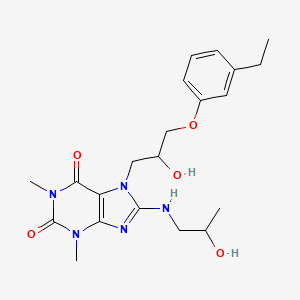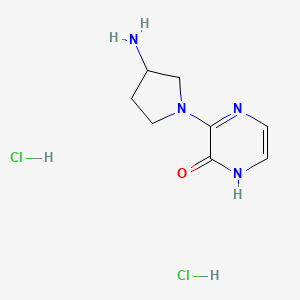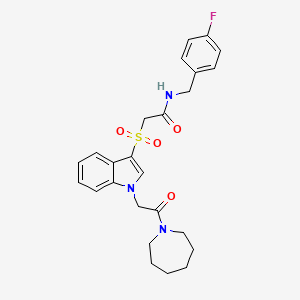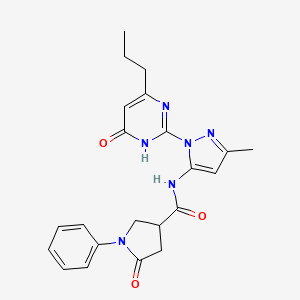![molecular formula C23H31N3O3 B2794056 6-Tert-butyl-2-{1-[2-(3,4-dimethylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one CAS No. 2320574-32-9](/img/structure/B2794056.png)
6-Tert-butyl-2-{1-[2-(3,4-dimethylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Tert-butyl-2-{1-[2-(3,4-dimethylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound with the molecular formula C23H31N3O3 and a molecular weight of 397.519 This compound is characterized by its unique structure, which includes a pyridazinone core, a piperidine ring, and a dimethylphenoxyacetyl group
Vorbereitungsmethoden
The synthesis of 6-Tert-butyl-2-{1-[2-(3,4-dimethylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3,4-dimethylphenol with tert-butyl chloride to form 3,4-dimethylphenoxyacetyl chloride. This intermediate is then reacted with piperidine to form the piperidin-4-yl derivative. Finally, the pyridazinone core is introduced through a cyclization reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
6-Tert-butyl-2-{1-[2-(3,4-dimethylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
6-Tert-butyl-2-{1-[2-(3,4-dimethylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes
Wirkmechanismus
The mechanism of action of 6-Tert-butyl-2-{1-[2-(3,4-dimethylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
6-Tert-butyl-2-{1-[2-(3,4-dimethylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in the stabilization of polymers.
2,6-Di-tert-butyl-4-methylpyridine: A sterically hindered non-nucleophilic base used in various chemical reactions.
Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate: Used as an antioxidant and light-protection agent.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
6-tert-butyl-2-[1-[2-(3,4-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-16-6-7-19(14-17(16)2)29-15-22(28)25-12-10-18(11-13-25)26-21(27)9-8-20(24-26)23(3,4)5/h6-9,14,18H,10-13,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEOALIIJIAQOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-methyl 3-methyl-2-((2-(4-(methylsulfonyl)phenyl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2793973.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-bromobenzamide](/img/structure/B2793974.png)
![2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-amine](/img/structure/B2793976.png)



![6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2793983.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B2793984.png)


![1-{[3-(4-Methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2793993.png)



